molecular formula C35H40N4O4 B1679035 N-methyl mesoporphyrin IX CAS No. 142234-85-3

N-methyl mesoporphyrin IX

Cat. No. B1679035
M. Wt: 580.7 g/mol
InChI Key: XASXJWXLPCEQJN-UQOLDQHFSA-N
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Description

N-methyl mesoporphyrin IX (NMM) is a water-soluble, non-symmetric porphyrin with excellent optical properties and unparalleled selectivity for G-quadruplex (GQ) DNA . G-quadruplexes are non-canonical DNA structures formed by guanine-rich sequences .


Molecular Structure Analysis

NMM has a chemical formula of C35H40N4O4 and a molecular weight of 580.730 . It is a non-symmetric, water-soluble porphyrin . The X-ray crystal structure of a complex between NMM and human telomeric DNA has been determined .


Chemical Reactions Analysis

NMM shows a concentration-dependent shift in peak absorbance from 400 nm to 379 nm with increasing concentration, which is consistent with NMM forming a dimer . It has been used as a turn-on biosensor for target DNA sequences .


Physical And Chemical Properties Analysis

NMM is a water-soluble, non-symmetric porphyrin with excellent optical properties . It has a large Stokes shift and stable photoluminescence .

Scientific Research Applications

Heme Synthesis Inhibition and ALA Synthase Activity

N-methyl mesoporphyrin IX (NMM) has been identified as an inhibitor of heme synthesis. It is known to increase the activity of delta-aminolevulinic acid (ALA) synthase, a key enzyme in heme production. This was observed in studies involving Euglena gracilis, where NMM administration led to a significant increase in ALA synthase activity and a reduction in protoheme levels, indicating a specific blockage of iron insertion into protoporphyrin IX, a precursor of heme (Beale & Foley, 1982).

Interaction with Human Telomeric DNA

NMM demonstrates remarkable selectivity for G-quadruplexes (GQs), which are structures formed by guanine-rich sequences in DNA. It has been found to stabilize and bind specifically to the parallel conformation of human telomeric DNA. This interaction is essential for its potential applications in regulating telomere functions and understanding telomere-related aging and cancer mechanisms (Nicoludis et al., 2012).

Use as a Light-up Probe for G-quadruplex DNA

NMM is recognized for its excellent optical properties, making it a useful tool in the study of G-quadruplex structures. Its ability to bind selectively to GQ DNA and enhance fluorescence upon binding positions it as a valuable probe in DNA research, particularly in studying genomic stability and cancer-related processes (Yett et al., 2019).

Catalytic Nucleic Acids and DNAzyme Applications

Research has demonstrated that NMM can be used in conjunction with selected aptamers to act as a light-up fluorescent probe and a DNAzyme. This application is significant in the development of sensors for various applications, including the detection of small molecules, DNA, and proteins (Yang et al., 2019).

Inhibition of Phycocyanin Synthesis

Studies on Cyanidium caldarium, a unicellular rhodophyte, revealed that NMM inhibits phycocyanin synthesis without affecting chlorophyll formation. This suggests NMM's role as a specific inhibitor of enzymic iron chelation, supporting its application in understanding and manipulating pigment biosynthesis in algae and other organisms (Beale & Chen, 1983).

Selectivity for G-quadruplex DNA Structures

NMM's high selectivity for parallel G-quadruplex structures and its ability to shift G4 conformationtoward a parallel structure have been well-documented. This specificity is key to its use in biological and chemical research, particularly in studying the structure and function of G-quadruplexes in various biological processes, including cancer research and telomere maintenance (Perenon et al., 2020).

Studies on Antibody Catalysis and Porphyrin Metallation

NMM has been used in studies exploring antibody-catalyzed porphyrin metallation, providing insights into the mechanisms of enzyme-like catalysis by antibodies. This research has implications in understanding and designing artificial enzymes and in the development of new catalytic processes (Cochran & Schultz, 1990).

Role in DNA Aptamer Recognition

The binding affinity of DNA aptamers for NMM, as opposed to other porphyrins, has been a subject of study. This sheds light on the specificity of DNA aptamers and their potential applications in catalyzing metal ion chelation by porphyrins, with broader implications in the field of molecular recognition and the design of aptamer-based sensors (Li et al., 1996).

Applications in Biosensors

NMM has been employed in the development of label-free biosensors for DNA detection. Its interaction with specific DNA sequences and the resulting fluorescence enhancement make it a valuable tool in the development of sensitive and selective nucleic acid detection methods (Guo et al., 2013).

Future Directions

NMM has wide utility in chemistry and biology . It has been used as a probe to investigate the roles of GQs in biological processes . Its applications as biosensors for heavy metals, small molecules (e.g., ATP and pesticides), DNA, and proteins have been explored . The ability of NMM to selectively recognize GQ structures makes it a valuable scaffold for designing novel GQ binders .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODZICXILWCPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349630
Record name N-methyl mesoporphyrin IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl mesoporphyrin IX

CAS RN

142234-85-3
Record name N-methyl mesoporphyrin IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
JM Nicoludis, SP Barrett, JL Mergny… - Nucleic acids …, 2012 - academic.oup.com
The remarkable selectivity of N -methyl mesoporphyrin IX (NMM) for G-quadruplexes (GQs) is long known, however its ability to stabilize and bind GQs has not been investigated in …
Number of citations: 218 academic.oup.com
A Yett, LY Lin, D Beseiso, J Miao… - Journal of porphyrins …, 2019 - World Scientific
N -methyl mesoporphyrin IX (NMM) is a water-soluble, non-symmetric porphyrin with excellent optical properties and unparalleled selectivity for G-quadruplex (GQ) DNA. G-…
Number of citations: 45 www.worldscientific.com
JM Nicoludis, ST Miller, PD Jeffrey… - Journal of the …, 2012 - ACS Publications
N-Methyl mesoporphyrin IX (NMM) is exceptionally selective for G-quadruplexes (GQ) relative to duplex DNA and, as such, has found a wide range of applications in biology and …
Number of citations: 190 pubs.acs.org
SI Beale, NC Chen - Plant Physiology, 1983 - academic.oup.com
… The ability of N-methyl mesoporphyrin IX (NMMP) to block heme synthesis by specificaly inhibiting enzymic iron insertion intoprotoporphyrin IX was exploited to test whether heme is a …
Number of citations: 53 academic.oup.com
LY Lin, S McCarthy, BM Powell, Y Manurung… - PLoS …, 2020 - journals.plos.org
… Here, we investigate the interaction of T1 with N-methyl mesoporphyrin IX (NMM, Fig 1), a water-soluble porphyrin with a distinctive central methyl group [11]. We have demonstrated …
Number of citations: 13 journals.plos.org
M Li, A Zhao, J Ren, X Qu - ACS Chemical Neuroscience, 2017 - ACS Publications
… In this report, we found that N-methyl mesoporphyrin IX (NMM), a widely used G-quadruplex DNA specific fluorescent binder, can be an efficient probe for monitoring Aβ fibrillation in …
Number of citations: 25 pubs.acs.org
L Yang, P Ding, Y Luo, J Wang, H Lv, W Li… - ACS Combinatorial …, 2019 - ACS Publications
… To develop a novel light-up probe and DNAzyme, we selected aptamers for N-methyl mesoporphyrin IX (NMM), a common fluorogenic analogue of coenzyme hemin, by a modified …
Number of citations: 18 pubs.acs.org
M Perenon, H Bonnet, T Lavergne, J Dejeu… - Physical Chemistry …, 2020 - pubs.rsc.org
… In this paper, the interaction between N-methyl mesoporphyrin IX (NMM) and different G-quadruplex topologies (parallel, hybrid and antiparallel) were investigated by SPR and CD. The …
Number of citations: 15 pubs.rsc.org
SI Beale, T Foley - Plant Physiology, 1982 - academic.oup.com
… We now report that N-methyl mesoporphyrin IX increases extractable ALA synthase activity, inhibits incorporation of exogenous 59Fe into heme in vivo, and diminishes heme levels in …
Number of citations: 23 academic.oup.com
M Ye, EV Chen, SH Pfeil, KN Martin, T Atrafi… - Bioorganic & Medicinal …, 2023 - Elsevier
… in GQ structure formation, we performed biophysical and X-ray crystallographic studies of GA1-5 and their complexes with a highly selective GQ ligand, N-methyl mesoporphyrin IX (…
Number of citations: 3 www.sciencedirect.com

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